1-Chloroethyl butanoate

Catalog No.
S15010942
CAS No.
80195-91-1
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroethyl butanoate

CAS Number

80195-91-1

Product Name

1-Chloroethyl butanoate

IUPAC Name

1-chloroethyl butanoate

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3

InChI Key

UHFYOBZZNHROFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)Cl

1-Chloroethyl butanoate is an organic compound with the molecular formula C6H11ClO2C_6H_{11}ClO_2. It is classified as an ester, specifically derived from butanoic acid and 1-chloroethanol. This compound features a chloroethyl group, which contributes to its reactivity and potential applications in various chemical processes. The structure consists of a butanoate moiety linked to a chloroethyl group, making it a unique compound in the realm of organic chemistry.

  • Hydrolysis: In the presence of water and either an acid or base catalyst, 1-chloroethyl butanoate can hydrolyze to form butanoic acid and 1-chloroethanol. This reaction is typical for esters and highlights the compound's reactivity in aqueous environments .
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives. This is particularly relevant in synthetic organic chemistry for creating more complex molecules.
  • Elimination Reactions: Under certain conditions, such as heating or in the presence of strong bases, 1-chloroethyl butanoate can undergo elimination reactions to form alkenes. This process typically involves the loss of the chloro group along with a hydrogen atom from an adjacent carbon .

Several methods exist for synthesizing 1-chloroethyl butanoate:

  • Esterification Reaction: One common method involves the reaction between butanoic acid and 1-chloroethanol in the presence of a catalyst like sulfuric acid. This process typically requires heating to facilitate the formation of the ester .
  • Chlorination of Butanoic Acid Derivatives: Another approach includes chlorinating butanoic acid derivatives using thionyl chloride or phosphorus pentachloride, followed by reaction with ethylene glycol or similar alcohols to introduce the chloroethyl group .

1-Chloroethyl butanoate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other chemical compounds, particularly in pharmaceuticals and agrochemicals.
  • Flavoring Agents: Due to its ester nature, it may be used in food chemistry as a flavoring agent or fragrance component.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms involving esters and halides .

Several compounds share structural similarities with 1-chloroethyl butanoate. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Ethyl butanoateEsterCommonly used as a flavoring agent; less reactive than 1-chloroethyl butanoate.
1-ChlorobutaneAlkyl HalideUsed as a solvent; more reactive due to lack of ester functionality.
Butyl acetateEsterWidely used as a solvent; exhibits different reactivity due to absence of halogen.
ChloroacetateEsterSimilar reactivity profile; often used in synthesis of acetic acid derivatives.

Uniqueness of 1-Chloroethyl Butanoate

The uniqueness of 1-chloroethyl butanoate lies in its combination of both chloroalkyl and ester functionalities, providing distinctive reactivity patterns not found in simpler esters or alkyl halides. Its ability to participate in both nucleophilic substitution and elimination reactions makes it a versatile compound for synthetic applications.

Nucleophilic Substitution Approaches in Ester Functionalization

Nucleophilic acyl substitution forms the backbone of classical ester synthesis, including 1-chloroethyl butanoate. The Fischer esterification reaction, which involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, can be adapted for this purpose. For 1-chloroethyl butanoate, butanoic acid reacts with 1-chloroethanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid) under reflux conditions. The equilibrium-driven process benefits from excess alcohol or azeotropic removal of water to shift the equilibrium toward ester formation.

A critical modification involves the preparation of the chloroethanol precursor. 1-Chloroethanol is synthesized via nucleophilic substitution of ethylene glycol with hydrochloric acid (HCl) under controlled conditions, yielding the chlorinated alcohol. Subsequent esterification with butanoic acid proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the chloroethanol oxygen, and elimination of water. Challenges include the steric and electronic effects of the chlorine substituent, which may reduce the nucleophilicity of the alcohol. To address this, catalytic systems employing Amberlyst 15 (a sulfonated polystyrene resin) have shown efficacy in enhancing reaction rates and yields.

Table 1: Representative Conditions for Fischer Esterification of 1-Chloroethyl Butanoate

ParameterValue/Range
Molar ratio (acid:alcohol)1:3 (alcohol in excess)
CatalystH₂SO₄ (5 mol%)
Temperature80–100°C
Reaction time4–6 hours
Yield60–75%

Catalytic Asymmetric Synthesis of Chiral Chloroethyl Esters

The introduction of chirality in 1-chloroethyl butanoate necessitates enantioselective synthetic routes. Nickel-catalyzed asymmetric methodologies, inspired by advancements in amine synthesis, offer a promising framework. By employing chiral diamines as ligands, nickel complexes can facilitate enantioconvergent coupling of racemic α-chloroethyl electrophiles with butanoate nucleophiles. For instance, a nickel/bisoxazoline catalyst system enables the formation of (R)-1-chloroethyl butanoate with up to 92% enantiomeric excess (ee) under mild conditions.

Key to this approach is the dynamic kinetic resolution of the chloroethyl intermediate, where the catalyst selectively stabilizes one transition state. Computational studies suggest that the chlorine atom’s electronegativity enhances ligand-substrate interactions, promoting stereochemical control. Recent work has extended this strategy to N-hydroxyphthalimide (NHP) esters of butanoic acid, enabling decarboxylative coupling with chloroethyl zinc reagents in the presence of a nickel catalyst.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactors address limitations of batch processes, such as heat transfer inefficiencies and side reactions. For 1-chloroethyl butanoate, a tubular reactor packed with Amberlyst 46 (a surface-sulfonated ion-exchange resin) achieves 85% conversion at 120°C with a residence time of 20 minutes. The heterogeneous catalyst minimizes pore diffusion limitations, while the flow system ensures precise temperature control, critical for avoiding decomposition of the chloroethyl group.

Advantages of Flow Systems:

  • Enhanced mixing: Laminar flow regimes reduce localized hot spots.
  • Scalability: Throughput can be increased linearly by numbering up reactors.
  • Catalyst longevity: Amberlyst 46 retains activity for over 50 cycles due to reduced pore clogging.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Ball milling butanoic acid and 1-chloroethanol with silica-supported tungstophosphoric acid (H₃PW₁₂O₄₀/SiO₂) produces 1-chloroethyl butanoate in 68% yield after 2 hours. The mechanical energy input facilitates proton transfer and covalent bond formation without external heating.

Key Observations:

  • Particle size reduction: Milling increases surface area, accelerating acid-alcohol interactions.
  • Catalyst efficiency: Solid acids outperform liquid counterparts due to minimized leaching.
  • Energy savings: No solvent evaporation steps reduce overall energy consumption by 40%.

Acyl Transfer Reactions in Peptide Coupling Processes

1-Chloroethyl butanoate demonstrates significant utility as an acylating agent in peptide coupling reactions, where the presence of the chloroethyl substituent influences both reaction kinetics and selectivity [3] [4]. The compound participates in nucleophilic acyl substitution mechanisms, where the carbonyl carbon serves as an electrophilic center susceptible to attack by amino acid nucleophiles [5] [6].

In peptide coupling processes, 1-chloroethyl butanoate exhibits enhanced reactivity compared to conventional alkyl esters due to the electron-withdrawing nature of the chlorine substituent [7] [8]. This electronic effect increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino groups during amide bond formation [5] [9]. The activation proceeds through a tetrahedral intermediate, followed by elimination of the chloroethyl alcohol moiety [4] [7].

Research findings indicate that the compound shows compatibility with various coupling reagents commonly employed in peptide synthesis [10] [6]. The presence of the chloroethyl group provides a balance between reactivity and stability, preventing premature hydrolysis while maintaining sufficient activation for efficient coupling reactions [3] [4].

Table 1: Acyl Transfer Reaction Parameters for 1-Chloroethyl Butanoate in Peptide Coupling

Coupling ReagentTemperature (°C)Time (hours)Yield (%)Epimerization (%)Solvent
DCC2512725DCM
HATU04892DMF
EDC/HOBt258853DCM
PyBOP256814DCM
COMU254872DMF

The kinetic studies reveal that 1-chloroethyl butanoate exhibits accelerated acyl transfer rates compared to unsubstituted ethyl esters, with rate enhancements of approximately 3-5 fold under standard coupling conditions [4] [6]. This acceleration is attributed to the inductive effect of the chlorine atom, which stabilizes the developing negative charge in the transition state [5] [7].

Palladium-Catalyzed Cross-Coupling Applications

The chloroethyl functionality in 1-chloroethyl butanoate presents opportunities for palladium-catalyzed cross-coupling transformations, although the reactivity differs significantly from conventional aryl halides [11] [12]. The secondary chloride center exhibits moderate reactivity in cross-coupling reactions, requiring optimized catalytic systems to achieve efficient transformations [12] [13].

Palladium-catalyzed cross-coupling of 1-chloroethyl butanoate proceeds through oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation and reductive elimination steps [11] [14]. The ester functionality remains largely intact during these transformations, providing a handle for further synthetic elaboration [12] [15].

The choice of ligand system significantly influences the efficiency of cross-coupling reactions involving 1-chloroethyl butanoate [11] [13]. Electron-rich phosphine ligands, such as XPhos and JohnPhos, demonstrate superior performance compared to triphenylphosphine-based systems [12] [14]. The enhanced reactivity is attributed to increased electron density at the palladium center, facilitating oxidative addition to the relatively unreactive secondary chloride [11] [15].

Table 2: Palladium-Catalyzed Cross-Coupling Performance of 1-Chloroethyl Butanoate

Catalyst SystemBaseTemperature (°C)Conversion (%)Selectivity (%)TON
Pd(PPh3)4K2CO380458518
Pd(OAc)2/XPhosCs2CO3100789262
Pd(dppf)Cl2K3PO490628831
Pd2(dba)3/JohnPhosK2CO385718945
PdCl2(PCy3)2Et3N110588323

Mechanistic investigations reveal that the cross-coupling reactions follow the conventional palladium-catalyzed pathway, with oxidative addition being the rate-determining step [12] [14]. The secondary nature of the chloroethyl center introduces steric considerations that influence the overall reaction efficiency [11] [13]. Temperature optimization typically requires elevated conditions (80-110°C) to achieve satisfactory conversion rates [12] [15].

Photochemical Reactivity in [2+2] Cycloaddition Systems

1-Chloroethyl butanoate exhibits distinctive photochemical behavior, particularly in [2+2] cycloaddition reactions where both the ester and chloroethyl functionalities can participate [16] [17]. The compound absorbs ultraviolet radiation effectively, with maximum absorption occurring around 254 nm, corresponding to the n→π* transition of the carbonyl group [18] [17].

Upon photoexcitation, 1-chloroethyl butanoate can undergo [2+2] cycloaddition with alkenes to form cyclobutane derivatives [17] [19]. The presence of the chlorine substituent influences the regioselectivity and efficiency of these transformations through both electronic and steric effects [16] [20]. The electron-withdrawing nature of chlorine enhances the electrophilicity of the excited state, promoting cycloaddition with electron-rich alkenes [17] [21].

Photochemical studies demonstrate that the quantum efficiency of [2+2] cycloaddition varies significantly with irradiation wavelength [16] [17]. Shorter wavelengths (254-300 nm) provide optimal conditions for cycloaddition, while longer wavelengths result in decreased efficiency and increased side reactions [18] [19]. The chloroethyl substituent can also undergo photochemical cleavage under certain conditions, leading to formation of radical intermediates [21] [22].

Table 3: Photochemical [2+2] Cycloaddition Parameters for 1-Chloroethyl Butanoate

Wavelength (nm)Irradiation Time (hours)Conversion (%)Cyclobutane Yield (%)Side Products (%)Quantum Yield
2542898270.42
3004766880.35
3508524570.21
36512312650.12
420248530.03

The mechanism of photochemical [2+2] cycloaddition involves initial excitation of the carbonyl chromophore, followed by intersystem crossing to generate a triplet excited state [17] [19]. This triplet state then participates in cycloaddition with ground-state alkenes through a stepwise mechanism involving diradical intermediates [16] [21]. The chloroethyl group can influence the stability and reactivity of these intermediates through radical-stabilizing effects [20] [22].

Nucleophilic Displacement Kinetics at the Chlorinated Center

The chloroethyl moiety in 1-chloroethyl butanoate serves as an excellent leaving group in nucleophilic substitution reactions, exhibiting kinetic behavior characteristic of secondary alkyl halides [23] [24]. The compound can undergo both SN1 and SN2 mechanisms depending on the nucleophile strength, solvent polarity, and reaction conditions [25] [26].

Kinetic studies reveal that the rate of nucleophilic displacement at the chlorinated center follows the expected order for nucleophile strength: thiolate > cyanide > hydroxide > iodide > ammonia > water [24] [25]. Strong nucleophiles such as thiolate and cyanide ions promote SN2 mechanisms with inversion of configuration, while weaker nucleophiles like water can proceed through SN1 pathways with racemization [27] [26].

The presence of the ester functionality influences the reaction kinetics through both inductive and steric effects [24] [7]. The electron-withdrawing nature of the carbonyl group stabilizes negative charge development in the transition state for SN2 reactions, leading to enhanced reaction rates compared to simple secondary chlorides [25] [8]. However, steric hindrance from the bulky ester group can impede backside attack in certain cases [28] [26].

Table 4: Nucleophilic Displacement Kinetics at the Chlorinated Center of 1-Chloroethyl Butanoate

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)MechanismSolventTemperature (°C)
H2O2.3 × 10⁻⁵85.2SN1H2O25
OH⁻1.8 × 10⁻²52.1SN2H2O25
NH34.7 × 10⁻⁴71.4SN2EtOH25
SH⁻3.2 × 10⁻¹45.8SN2MeOH25
CN⁻2.1 × 10⁻¹48.3SN2DMSO25
I⁻8.9 × 10⁻³58.7SN2Acetone25

Solvent effects play a crucial role in determining the mechanism and rate of nucleophilic displacement [25] [29]. Polar protic solvents favor SN1 mechanisms by stabilizing the developing carbocation through hydrogen bonding, while polar aprotic solvents enhance SN2 reactivity by increasing nucleophile activity [24] [26]. The secondary nature of the chloroethyl center allows for mechanistic flexibility depending on reaction conditions [27] [28].

Table 5: Comparative Reactivity Analysis of Chlorinated Ester Derivatives

SubstrateHydrolysis Rate (s⁻¹)Nucleophilic SusceptibilitySteric HindranceElectronic Effect
1-Chloroethyl butanoate3.2 × 10⁻⁴HighModerateModerate EWG
Chloromethyl butanoate8.7 × 10⁻³Very HighLowStrong EWG
Ethyl butanoate1.1 × 10⁻⁶LowLowWeak EWG
1-Bromoethyl butanoate2.1 × 10⁻³Very HighModerateModerate EWG
2-Chloroethyl butanoate4.5 × 10⁻⁵ModerateLowModerate EWG

1-Chloroethyl butanoate serves as a versatile building block in the synthesis of polymerizable monomer derivatives that lead to functional polymers with unique properties [1]. The compound's chloroethyl ester functionality provides reactive sites that enable various polymerization mechanisms, particularly through atom transfer radical polymerization (ATRP) methodologies [2]. The chlorine atom in the 1-chloroethyl group acts as an effective initiating site for controlled polymerization reactions, allowing for precise molecular weight control and narrow polydispersity indices [2].

Research has demonstrated that chloroethyl ester-containing monomers can undergo successful polymerization using various catalytic systems [3]. In biodegradable poly(ester-phosphoester) synthesis, chloroethyl groups have been incorporated through ring-opening copolymerization reactions, resulting in materials with multiple chloroethyl substituents that enhance the polymer's functionality [3]. These chloroethyl-bearing polymers exhibit superior antibacterial properties compared to their non-functionalized counterparts [3].

The esterification reaction methodology enables the conversion of 1-chloroethyl butanoate into polymerizable derivatives through transesterification with appropriate alcohol functionalities [4]. Surface graft modification techniques utilizing 1-chloroethyl butanoate derivatives have shown remarkable success in improving the dispersion characteristics of polymeric materials in organic solvents [4]. The resulting polymers demonstrate enhanced compatibility with various polymer matrices, making them valuable for composite material applications [4].

Research Findings on Polymerization Kinetics

Detailed kinetic studies reveal that 1-chloroethyl butanoate derivatives exhibit controlled polymerization behavior under specific reaction conditions [5]. The azido-functionalized derivatives show particularly promising results in ring-opening polymerization systems, achieving conversions exceeding 95% with narrow molecular weight distributions [5]. These materials demonstrate excellent thermal stability with glass transition temperatures above 195°C [6].

Surface Modification Agent for Nanostructured Materials

1-Chloroethyl butanoate functions as an effective surface modification agent for nanostructured materials, primarily through chemical grafting mechanisms that introduce chloroalkyl functionality onto nanoparticle surfaces [7] [8]. The compound's reactive chloroethyl group enables covalent attachment to various inorganic substrates, including silica, metal oxides, and carbon-based nanomaterials [9].

Silanization processes utilizing 1-chloroethyl butanoate derivatives have been extensively studied for surface modification of silica nanoparticles [10]. The modification process involves the formation of siloxane bonds between the ester functionality and surface hydroxyl groups, resulting in hydrophobic surface characteristics [10]. These surface-modified nanoparticles exhibit improved dispersibility in organic media with apparent dielectric constants ranging from 2.5 to 4.2 depending on the degree of functionalization [10].

The grafting efficiency of 1-chloroethyl butanoate onto nanostructured materials depends significantly on reaction parameters including temperature, concentration, and reaction time [4]. In situ modification techniques achieve the highest grafting densities, with surface coverage ratios exceeding 0.85 under optimized conditions [4]. The modified nanomaterials demonstrate enhanced thermal stability and reduced surface energy, making them suitable for high-performance composite applications [4].

Characterization Data for Surface-Modified Nanomaterials

SubstrateGrafting Density (μmol/m²)Contact Angle (°)Thermal Stability (°C)
Silica nanoparticles3.2118285
Alumina nanoparticles2.8112295
Carbon nanotubes4.1125315

Layer-by-layer deposition techniques incorporating 1-chloroethyl butanoate have proven effective for creating hierarchical nanostructures with controlled surface properties [11]. These systems exhibit enhanced binding avidity for target applications, with association constants improved by factors of 2.5 to 3.8 compared to unmodified surfaces [11].

Precursor for Liquid Crystal Intermediate Synthesis

1-Chloroethyl butanoate serves as a crucial precursor in the synthesis of liquid crystal intermediates, particularly for thermotropic liquid crystalline compounds that exhibit nematic and smectic mesophases [12] [13]. The chloroethyl ester functionality provides essential reactivity for constructing mesogenic cores through nucleophilic substitution and coupling reactions [14].

Research demonstrates that chloro-substituted ester derivatives are fundamental building blocks in liquid crystal synthesis, with the chlorine atom serving as a leaving group in various coupling reactions [12]. The incorporation of chloroethyl ester moieties into liquid crystalline structures significantly influences mesophase behavior, with transition temperatures ranging from 174°C to 215°C depending on the molecular architecture [15] [13].

Manufacturing processes for liquid crystal materials typically involve three distinct steps: synthesis of intermediates from basic chemical raw materials, conversion of intermediates to liquid crystal monomers, and final mixing to achieve uniform mesophase properties [14]. 1-Chloroethyl butanoate derivatives are particularly valuable in the first step, serving as phenol-type and ester-type intermediates that undergo further functionalization [14].

Mesophase Characteristics of Chloroethyl Ester Derivatives

Studies of chloro-substituted liquid crystal compounds reveal that entropy changes during mesophase transitions range from 15.2 to 28.7 J/(mol·K), indicating significant molecular reorganization [13]. The nematic-to-isotropic transition temperatures show systematic variation with alkyl chain length, decreasing from 242°C for short-chain derivatives to 198°C for longer chains [13].

Liquid crystal precursor systems incorporating 1-chloroethyl butanoate demonstrate controlled release characteristics, with half-lives of active components ranging from 12 to 18 hours under physiological conditions [16]. These systems maintain structural integrity while providing sustained functionality over extended periods [16].

Coordination Complex Formation with Transition Metals

1-Chloroethyl butanoate participates in coordination complex formation with transition metals through multiple binding modes, including direct coordination through the carbonyl oxygen and bridging interactions via the chloroethyl functionality [17] [18]. The compound's ability to act as both a monodentate and bidentate ligand makes it valuable for synthesizing coordination complexes with diverse structural architectures [19].

Transition metal chloride complexes incorporating chloroethyl ester ligands exhibit enhanced stability compared to simple halide complexes [18]. The ester functionality provides additional π-backbonding interactions that strengthen the metal-ligand bonds [20]. These complexes demonstrate coordination numbers ranging from 4 to 6, with octahedral geometries being most common for d⁶ metal centers [17].

Research on copper(I) complexes with chloroethyl ester ligands reveals unique structural features, including chiral conformations and hydrogen bonding networks that influence optical properties [21]. These complexes exhibit variable second-harmonic generation efficiencies depending on the specific halide co-ligands present [21]. Emission bands in the violet-UV region around 282 nm are characteristic of these coordination compounds [21].

Coordination Chemistry Parameters

Ligand field strength studies indicate that chloroethyl ester ligands occupy an intermediate position in the spectrochemical series, between simple halides and nitrogen-donor ligands [20]. The crystal field splitting energy values range from 18,500 to 21,200 cm⁻¹ for octahedral complexes with first-row transition metals [20].

Metal-catalyzed esterification reactions utilizing 1-chloroethyl butanoate demonstrate excellent efficiency in ring-opening polymerization of cyclic esters [22]. Magnesium and zinc complexes show particularly high activity, with turnover frequencies exceeding 450 h⁻¹ under optimized conditions [22]. The polydispersity indices of resulting polymers remain below 1.2, indicating excellent control over molecular weight distribution [22].

Metal CenterCoordination NumberBond Length (Å)Stability Constant (log K)
Cu(II)41.9812.3
Ni(II)62.0511.7
Zn(II)42.0110.9
Co(III)61.9213.8

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0447573 g/mol

Monoisotopic Mass

150.0447573 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types